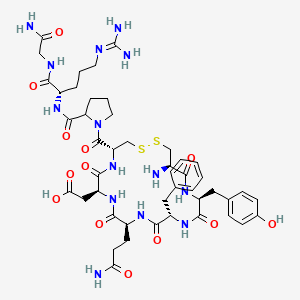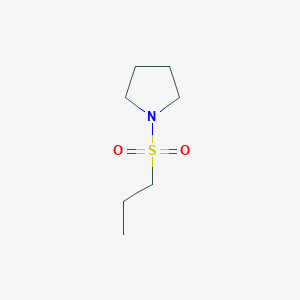
2-Aminoacetic acid;dihydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine is a nonessential amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . The dihydroiodide form of glycine is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;dihydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydroiodide salt. The general reaction can be represented as: [ \text{NH}_2\text{CH}_2\text{COOH} + 2\text{HI} \rightarrow \text{NH}_2\text{CH}_2\text{COOH}\cdot2\text{HI} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity glycine and hydroiodic acid. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoacetic acid;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
2-Aminoacetic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in neurotransmission and as a building block for proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytoprotective properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Mécanisme D'action
The mechanism of action of 2-Aminoacetic acid;dihydroiodide involves its interaction with various molecular targets and pathways:
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors and modulating synaptic transmission.
Metabolism: Glycine is involved in the synthesis of important biomolecules such as collagen, creatinine, and heme.
Antioxidative Reactions: Glycine participates in antioxidative reactions by neutralizing free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
2-Aminoacetic acid;dihydroiodide can be compared with other similar compounds such as:
β-Alanine (3-aminopropanoic acid): Another amino acid with similar properties but different structure and applications.
γ-Aminobutyric acid (GABA): An inhibitory neurotransmitter with a different mechanism of action.
δ-Aminovaleric acid (DAVA): A linear amino acid with distinct chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological functions make it an important subject of research and industrial use.
Propriétés
Numéro CAS |
6227-40-3 |
|---|---|
Formule moléculaire |
C2H7I2NO2 |
Poids moléculaire |
330.89 g/mol |
Nom IUPAC |
2-aminoacetic acid;dihydroiodide |
InChI |
InChI=1S/C2H5NO2.2HI/c3-1-2(4)5;;/h1,3H2,(H,4,5);2*1H |
Clé InChI |
KBVGILSKLKOOKX-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)N.I.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)


![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)



![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)

![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)


